molecular formula C7H8N6 B189777 7-Methylpteridine-2,4-diamine CAS No. 4215-07-0

7-Methylpteridine-2,4-diamine

Cat. No. B189777
CAS RN: 4215-07-0
M. Wt: 176.18 g/mol
InChI Key: CECXILQSXHHKTG-UHFFFAOYSA-N
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Description

7-Methylpteridine-2,4-diamine is a heterocyclic compound that belongs to the pteridine family. It is also known as 7-methyl-2,4-diaminopteridine or 7-MDP. This compound is of great interest to scientists due to its potential applications in various fields such as medicine, biotechnology, and agriculture.

Scientific Research Applications

7-Methylpteridine-2,4-diamine has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and antiviral properties. It has also been used as a fluorescent probe for the detection of nucleic acids and proteins. In addition, it has been used as a precursor for the synthesis of other pteridine derivatives.

Mechanism of Action

The mechanism of action of 7-Methylpteridine-2,4-diamine is not fully understood. However, it has been suggested that it interacts with DNA and RNA by intercalation, which leads to the inhibition of nucleic acid synthesis. It has also been suggested that it inhibits the activity of dihydrofolate reductase, which is an enzyme involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been found to have antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-Methylpteridine-2,4-diamine in lab experiments is its versatility. It can be used as a fluorescent probe, a precursor for the synthesis of other pteridine derivatives, and as an antimicrobial and antitumor agent. However, one of the limitations is its low yield, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of 7-Methylpteridine-2,4-diamine. One direction is the development of new synthetic methods that can increase the yield of the compound. Another direction is the study of its potential applications in the field of agriculture, such as its use as a pesticide or herbicide. Furthermore, the study of its mechanism of action can lead to the development of new drugs that target nucleic acid synthesis. Finally, the study of its interactions with other molecules can lead to the development of new fluorescent probes for the detection of biomolecules in biological systems.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of this compound can lead to the development of new drugs, fluorescent probes, and agricultural chemicals.

Synthesis Methods

The synthesis of 7-Methylpteridine-2,4-diamine involves the reaction of 7-methylpteridine with hydrazine hydrate in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through column chromatography. The yield of the product is around 50%.

properties

CAS RN

4215-07-0

Molecular Formula

C7H8N6

Molecular Weight

176.18 g/mol

IUPAC Name

7-methylpteridine-2,4-diamine

InChI

InChI=1S/C7H8N6/c1-3-2-10-4-5(8)12-7(9)13-6(4)11-3/h2H,1H3,(H4,8,9,11,12,13)

InChI Key

CECXILQSXHHKTG-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=NC(=NC2=N1)N)N

Canonical SMILES

CC1=CN=C2C(=NC(=NC2=N1)N)N

Other CAS RN

4215-07-0

Origin of Product

United States

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